molecular formula C15H14N4O3 B8762481 Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate CAS No. 924913-66-6

Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate

Cat. No.: B8762481
CAS No.: 924913-66-6
M. Wt: 298.30 g/mol
InChI Key: FBHUYEWQZMQTKF-UHFFFAOYSA-N
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Description

Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate is a chemical compound with the molecular formula C15H14N4O3 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate typically involves the reaction of 6-chloropurine with benzyl alcohol under basic conditions to form 6-(benzyloxy)purine. This intermediate is then reacted with methyl bromoacetate in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [6-(methoxy)-9H-purin-9-yl]acetate
  • Methyl [6-(ethoxy)-9H-purin-9-yl]acetate
  • Methyl [6-(propoxy)-9H-purin-9-yl]acetate

Uniqueness

Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

924913-66-6

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

methyl 2-(6-phenylmethoxypurin-9-yl)acetate

InChI

InChI=1S/C15H14N4O3/c1-21-12(20)7-19-10-18-13-14(19)16-9-17-15(13)22-8-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3

InChI Key

FBHUYEWQZMQTKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC2=C1N=CN=C2OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Benzyloxypurine (4.18 g; 18.5 mmol) was added to a suspension of potassium carbonate (3.1 g; 22.4 mmol) in DMF (100 ml). After 15 min., bromoacetic acid methyl ester (1.93 ml; 20.4 mmol) was added. The reaction was monitored by TLC in butanol:acetic acid:water 4:1:1. Upon completion, the reaction mixture was partitioned between water (600 ml) and ethyl acetate (600 ml). The organic phase was dried over magnesium sulfate and evaporated to a volume of ˜10 ml and precipitated with pet. ether. The two products were separated by column chromatography using ethyl acetate as the solvent. The products were precipitated in pet. ether. Yield: 2.36 g (43%). Melting point: 111.5-115° C. UV λmax=250 nm (9-alkylated); λmax=260 nm (7-alkylated). 1H-NMR (DMSO-d6): 8.60 (1H, s); 8.43 (1H, s); 7.6-7.35 (5H, m); 5.69 (2H, s); 5.26 (2H, s); 3.75 (3H, s).
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Name
butanol acetic acid water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6-Benzyloxypurine (4.18 g; 18.5 mmol) was added to a suspension of potasiumcarbonate (3.1 g; 22.4 mmol) in DMF (100 ml). After 15 min. bromoacetic acid methyl ester (1.93 ml; 20.4 mmol) was added. The reaction was monitored by TLC in butanol:acetic acid:water 4:1:1. Upon completion, the reaction mixture was portioned between water (600 ml) and ethylacetate (600 ml). The organic phase was dried over magnesium sulphate and evaporated to a volume of ˜10 ml and precipitated with pet. ether. The two products were separated by column chromatography using ethylacetate as the solvent. The products was precipitated in pet. ether. Yield: 2.36 g (43%). Melting point: 111.5-115° C. UV λmax=250 nm (9-alkylated); λmax=260 nm (7-alkylated). 1H-NMR (DMSO-d6): 8.60 (1H, s); 8.43 (1H, s); 7.6-7.35 (5H, m); 5.69 (2H, s); 5.26 (2H, s); 3.75 (3H, s).
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
butanol acetic acid water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

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